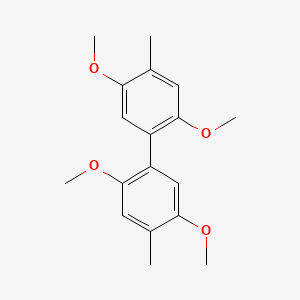![molecular formula C13H19NO4S B1651814 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid CAS No. 134480-51-6](/img/structure/B1651814.png)
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid is a chemical compound with the molecular formula C12H19NO4S It is a derivative of pyridine, a basic heterocyclic organic compound, and oxalic acid, a dicarboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid typically involves the following steps:
Formation of 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine: This step involves the reaction of 4-bromopyridine with 2-(2-methylpropylsulfanyl)ethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
Formation of the oxalic acid salt: The resulting 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine is then reacted with oxalic acid in an appropriate solvent such as ethanol to form the oxalic acid salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution or organolithium reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, potentially disrupting their normal function. The pyridine ring can also interact with enzymes and receptors, affecting their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine: Lacks the oxalic acid component.
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;hydrochloride: Contains a hydrochloride salt instead of oxalic acid.
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;acetate: Contains an acetate salt instead of oxalic acid.
Uniqueness
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid is unique due to the presence of both the pyridine ring and the oxalic acid component. This combination can lead to unique chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
134480-51-6 |
|---|---|
分子式 |
C13H19NO4S |
分子量 |
285.36 g/mol |
IUPAC名 |
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid |
InChI |
InChI=1S/C11H17NS.C2H2O4/c1-10(2)9-13-8-5-11-3-6-12-7-4-11;3-1(4)2(5)6/h3-4,6-7,10H,5,8-9H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
QWRIKOFXWSEISY-UHFFFAOYSA-N |
SMILES |
CC(C)CSCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
正規SMILES |
CC(C)CSCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
| 134480-51-6 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Methoxyethyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1651731.png)
![2-phenyl-2-(1H-pyrazol-1-yl)-1-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B1651732.png)
![1-[4-(1,3-Dihydro-2-benzofuran-5-carbonyl)piperazin-1-yl]-3,3-dimethylbutan-2-ol](/img/structure/B1651734.png)
![1-(octahydro-2H-1,4-benzoxazin-4-yl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}ethan-1-one](/img/structure/B1651735.png)

![2-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1651738.png)
![1-[2-(3-Methylphenyl)ethyl]-3-[2-(2-methylpropane-2-sulfinyl)ethyl]urea](/img/structure/B1651739.png)





![N-[1-({5-[(3-acetylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B1651753.png)

